Cas no 866157-60-0 (4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline)
![4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline structure](https://ja.kuujia.com/scimg/cas/866157-60-0x500.png)
4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline 化学的及び物理的性質
名前と識別子
-
- ZINC04054663
- SR-01000308584
- 866157-60-0
- SR-01000308584-1
- 4-bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline
- 4-bromo-3-methyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]aniline
- 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline
- MS-2560
- AKOS005108142
- 4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline
-
- インチ: 1S/C16H15BrN4/c1-12-8-14(4-7-16(12)17)19-9-13-2-5-15(6-3-13)21-11-18-10-20-21/h2-8,10-11,19H,9H2,1H3
- InChIKey: VHAVSJRPHVNUCQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1C)NCC1C=CC(=CC=1)N1C=NC=N1
計算された属性
- せいみつぶんしりょう: 342.04801g/mol
- どういたいしつりょう: 342.04801g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615288-2mg |
N-(4-(1H-1,2,4-triazol-1-yl)benzyl)-4-bromo-3-methylaniline |
866157-60-0 | 98% | 2mg |
¥536.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615288-1mg |
N-(4-(1H-1,2,4-triazol-1-yl)benzyl)-4-bromo-3-methylaniline |
866157-60-0 | 98% | 1mg |
¥546.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615288-5mg |
N-(4-(1H-1,2,4-triazol-1-yl)benzyl)-4-bromo-3-methylaniline |
866157-60-0 | 98% | 5mg |
¥672.00 | 2024-04-27 |
4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline 関連文献
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}anilineに関する追加情報
4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline (CAS No. 866157-60-0): A Comprehensive Overview of Its Properties and Applications
In the realm of organic chemistry and pharmaceutical research, 4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline (CAS No. 866157-60-0) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its brominated aromatic ring and 1,2,4-triazole moiety, serves as a versatile intermediate in the synthesis of biologically active molecules. Its molecular formula, C16H15BrN4, highlights its complexity and relevance in modern chemical research.
The 4-Bromo-3-methyl substitution pattern on the aniline ring enhances the compound's reactivity, making it a valuable building block for heterocyclic chemistry. Researchers frequently explore its use in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. The presence of the 1H-1,2,4-triazol-1-yl group further expands its utility, as this heterocycle is known for its role in enhancing binding affinity to biological targets. Recent studies have linked derivatives of this compound to potential applications in cancer therapy and neurodegenerative disease research, aligning with current scientific trends.
From a synthetic perspective, CAS No. 866157-60-0 is often employed in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, due to its bromine substituent. This reactivity is highly sought after in the pharmaceutical industry, where efficient and selective bond-forming reactions are critical. The compound's stability under various conditions also makes it a reliable candidate for high-throughput screening and combinatorial chemistry approaches, which are pivotal in drug discovery pipelines.
Environmental and green chemistry considerations have also influenced the study of this compound. Researchers are increasingly investigating sustainable synthesis routes for 4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline, focusing on reducing hazardous byproducts and improving atom economy. This aligns with the broader industry shift toward eco-friendly chemical processes, a topic frequently searched in academic and industrial databases. The compound's potential for catalytic transformations further underscores its relevance in contemporary research.
In addition to its pharmaceutical applications, 866157-60-0 has found use in material science. Its aromatic and heterocyclic components contribute to the development of organic semiconductors and luminescent materials, areas of growing interest due to advancements in optoelectronic devices. The compound's ability to participate in π-stacking interactions and hydrogen bonding makes it a promising candidate for designing functional materials with tailored properties.
Quality control and analytical characterization of 4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline are critical for ensuring its efficacy in research and industrial applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. These methods are essential for meeting regulatory standards and maintaining reproducibility in scientific studies, a concern frequently highlighted in peer-reviewed literature.
The future prospects for CAS No. 866157-60-0 are promising, with ongoing research exploring its derivatives and novel applications. As the demand for targeted therapeutics and advanced materials continues to rise, this compound is poised to play a pivotal role in bridging chemical innovation with practical solutions. Its multifaceted nature ensures its place in the toolkit of chemists and researchers aiming to address some of the most pressing challenges in science and technology today.
866157-60-0 (4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline) 関連製品
- 895488-04-7(2-(phenylsulfanyl)-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide)
- 61788-28-1(N-(2-Bromophenyl)-1H-indole-3-carboxamide)
- 1539042-47-1(Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)
- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)
- 334477-60-0([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)
- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 2137451-62-6(1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester)
- 1379427-51-6(3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid)
- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)




